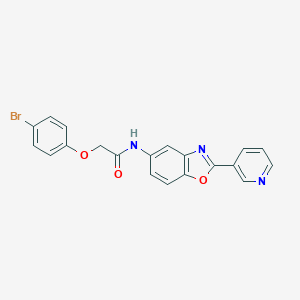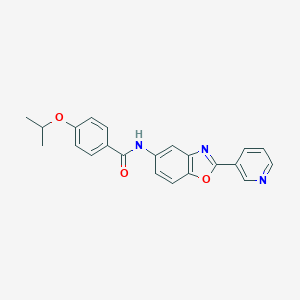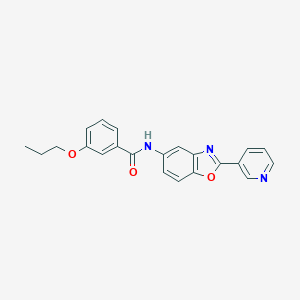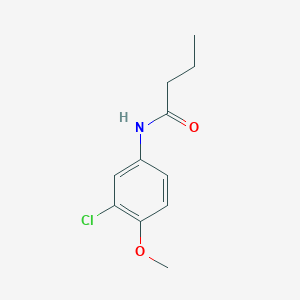![molecular formula C25H37N5O3 B245143 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide](/img/structure/B245143.png)
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, also known as DPPIV inhibitor, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have significant potential in the field of medicine, particularly in the treatment of diabetes and other metabolic disorders. In
作用機序
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor works by inhibiting the activity of dipeptidyl peptidase IV (2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide), an enzyme that is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor increases the levels of these hormones in the body, which in turn promotes insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to have numerous biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing inflammation, and improving lipid metabolism. These effects are thought to be mediated by the increased levels of incretin hormones in the body, which have a wide range of metabolic effects.
実験室実験の利点と制限
One of the main advantages of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in lab experiments is its specificity for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, which allows for precise control over its effects on incretin hormone levels. However, one limitation of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor is its relatively short half-life, which can make it difficult to maintain stable levels in the body over extended periods of time.
将来の方向性
There are numerous future directions for research on 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, including further investigation of its therapeutic potential in diabetes, obesity, and other metabolic disorders. Other areas of research could include exploring the potential use of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in the treatment of cardiovascular disease, as well as investigating its effects on other physiological systems beyond metabolism. Additionally, further research could be done to optimize the synthesis method for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, with the goal of improving its potency, stability, and other pharmacological properties.
合成法
The synthesis of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor involves several steps, including the preparation of the starting materials, the coupling of the piperazine and benzamide moieties, and the deprotection of the final product. The exact details of the synthesis method may vary depending on the specific protocol used, but in general, the process involves the use of various reagents and solvents to carry out the necessary chemical reactions.
科学的研究の応用
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been the subject of extensive scientific research in recent years, with numerous studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of diabetes, where 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models. Other areas of research include the treatment of obesity, metabolic syndrome, and cardiovascular disease.
特性
分子式 |
C25H37N5O3 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
2-[4-[3-(1,4-dioxo-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazin-2-yl)propyl]piperazin-1-yl]-N-propylbenzamide |
InChI |
InChI=1S/C25H37N5O3/c1-2-11-26-24(32)20-8-3-4-9-21(20)28-17-15-27(16-18-28)12-7-13-29-19-23(31)30-14-6-5-10-22(30)25(29)33/h3-4,8-9,22H,2,5-7,10-19H2,1H3,(H,26,32) |
InChIキー |
GSKGCFDOBWFZBI-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O |
正規SMILES |
CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)